molecular formula C8H13NO B15247554 N,N-dimethylhex-5-ynamide

N,N-dimethylhex-5-ynamide

Cat. No.: B15247554
M. Wt: 139.19 g/mol
InChI Key: GNHVJDGKBFIROH-UHFFFAOYSA-N
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Description

N,N-dimethylhex-5-ynamide is a member of the ynamide family, characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This compound is notable for its strongly polarized triple bond, which enables unique chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylhex-5-ynamide typically involves the reaction of hex-5-ynoic acid with N,N-dimethylamine under specific conditions. The reaction is often facilitated by the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylhex-5-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dimethylhex-5-ynamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethylhex-5-ynamide involves its polarized triple bond, which facilitates various chemical transformations. The nitrogen atom’s electron-withdrawing group enhances the reactivity of the triple bond, allowing it to participate in nucleophilic addition and substitution reactions. These reactions often proceed through intermediates such as keteniminium ions or carbenes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethylhex-5-ynamide
  • N,N-dimethylpent-4-ynamide
  • N,N-dimethylbut-3-ynamide

Uniqueness

N,N-dimethylhex-5-ynamide is unique due to its specific chain length and the presence of the dimethylamine group, which imparts distinct reactivity and stability compared to other ynamides. Its unique properties make it particularly useful in asymmetric synthesis and the construction of multifunctional compounds .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N,N-dimethylhex-5-ynamide

InChI

InChI=1S/C8H13NO/c1-4-5-6-7-8(10)9(2)3/h1H,5-7H2,2-3H3

InChI Key

GNHVJDGKBFIROH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCCC#C

Origin of Product

United States

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